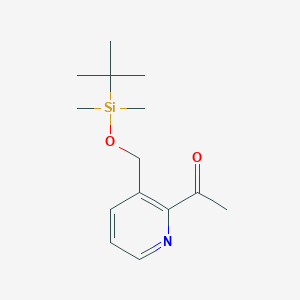
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloroethyl group, a nitroso group, and a tetrahydrothiopyran ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea typically involves the reaction of 1-(2-chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea with nitrosating agents under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea involves its interaction with molecular targets such as enzymes and DNA. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Lacks the nitroso group, resulting in different chemical and biological properties.
1-(2-Chloroethyl)-1-nitroso-3-(methyl)urea: Contains a methyl group instead of the tetrahydrothiopyran ring, leading to variations in reactivity and applications.
Uniqueness
1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea is unique due to the presence of both the nitroso group and the tetrahydrothiopyran ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
33022-01-4 |
|---|---|
Fórmula molecular |
C8H14ClN3O2S |
Peso molecular |
251.73 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-nitroso-3-(thian-4-yl)urea |
InChI |
InChI=1S/C8H14ClN3O2S/c9-3-4-12(11-14)8(13)10-7-1-5-15-6-2-7/h7H,1-6H2,(H,10,13) |
Clave InChI |
XPJOIOLIBUKQBN-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


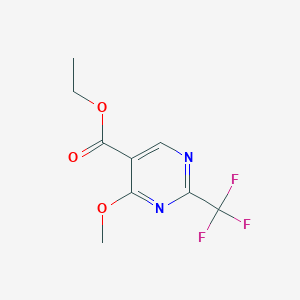
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)
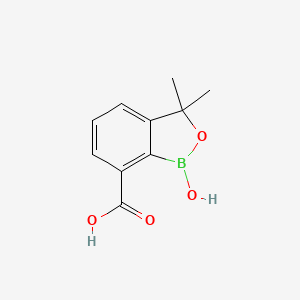
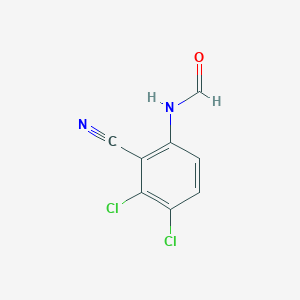
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
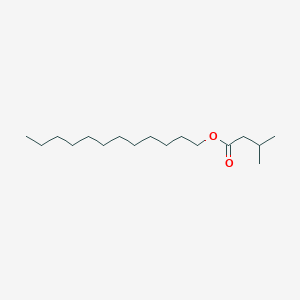
![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)
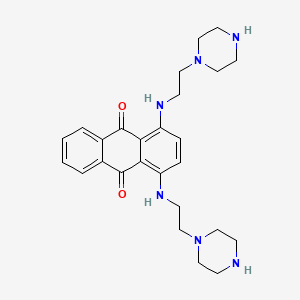
![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
